molecular formula C27H33NO4 B1208656 Ancistrobrevine A

Ancistrobrevine A

Cat. No.: B1208656
M. Wt: 435.6 g/mol
InChI Key: PMARDQMILVWQBL-DLBZAZTESA-N
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Description

Ancistrobrevine A is a naphthyltetrahydroisoquinoline alkaloid isolated from the West African liana Ancistrocladus abbreviatus (family Ancistrocladaceae). Structurally, it features a biaryl axis coupling a naphthalene moiety to a tetrahydroisoquinoline (THIQ) unit via a 5,1′-linkage (Fig. 1). Key stereochemical attributes include an S-configuration at C-3 and an oxygen function at C-6, hallmarks of Ancistrocladaceae-type alkaloids . Ancistrobrevine A is part of a broader class of naphthylisoquinoline alkaloids (NIQs), which are characterized by their axial chirality and diverse pharmacological activities, including antiproliferative and anti-infective properties .

Properties

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

IUPAC Name

(1R,3S)-7-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C27H33NO4/c1-15-11-20-19(9-10-21(29-5)25(20)22(12-15)30-6)26-23(31-7)14-18-13-16(2)28(4)17(3)24(18)27(26)32-8/h9-12,14,16-17H,13H2,1-8H3/t16-,17+/m0/s1

InChI Key

PMARDQMILVWQBL-DLBZAZTESA-N

SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C)OC

Origin of Product

United States

Comparison with Similar Compounds

NIQs exhibit structural diversity in biaryl coupling positions, stereochemistry, and substituent patterns. Below, Ancistrobrevine A is compared to related alkaloids from Ancistrocladus and Dioncophyllaceae species.

Structural Features
Compound Coupling Position C-3 Configuration C-6 Substituent Key Structural Differences Source
Ancistrobrevine A 5,1′ S OMe/OH Ancistrocladaceae-type; 5,1′-linkage A. abbreviatus
Ancistrobrevine B 5,8′ S OMe 5,8′-linkage; higher prevalence in Central African species A. abbreviatus
Dioncophylline A 7,1′ R H Dioncophyllaceae-type; lacks C-6 oxygen A. abbreviatus
Ancistrobrevoline A Ring-contracted isoindolinone system A. abbreviatus
Michellamine A Dimeric (5,1′/5,8′) S/R OMe/OH Dimeric NIQ with anti-HIV activity A. congolensis

Key Observations :

  • Coupling Position : Ancistrobrevine A’s 5,1′-linkage distinguishes it from 5,8′-coupled alkaloids (e.g., Ancistrobrevine B) and 7,1′-coupled derivatives (e.g., Dioncophylline A). The 5,8′ linkage is more common in Central African Ancistrocladus species .
  • Stereochemistry : Ancistrobrevine A’s S-configuration at C-3 contrasts with Dioncophyllaceae-type alkaloids (e.g., Dioncophylline A), which exhibit R-configuration .
  • Functional Groups : The presence of a C-6 oxygen substituent (OMe/OH) in Ancistrobrevine A is critical for its classification as an Ancistrocladaceae-type compound, unlike Dioncophylline A, which lacks this feature .

Structure-Activity Relationship (SAR) :

  • O-Methylation : Ancistrobrevine B’s 5′-O-methyl group correlates with enhanced anti-pancreatic cancer activity (PC₅₀ = 7.60 μM) compared to its demethylated analog (PC₅₀ = 22.7 μM) .
  • Dimerization: Michellamines’ dimeric structure confers superior anti-HIV activity over monomeric NIQs .
  • Ring Contraction: Ancistrobrevolines’ isoindolinone system reduces steric hindrance, improving interaction with cancer cell targets .

Q & A

Q. How should researchers navigate intellectual property constraints when developing Ancistrobrevine A-based therapeutics?

  • Methodological Answer : Conduct patent searches via Espacenet or USPTO to identify existing claims. Collaborate with university technology transfer offices early to negotiate licensing agreements. Publish in open-access journals to maintain academic freedom while complying with IP laws .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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